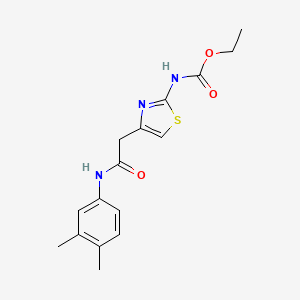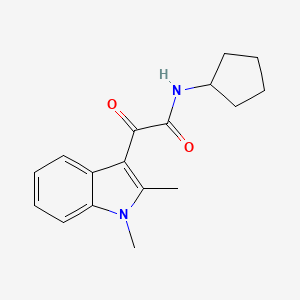
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and cardiovascular disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a selective inhibitor of BET proteins, which are a family of epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound blocks the recruitment of transcriptional machinery and leads to the downregulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BET proteins. In cancer cells, this compound leads to the downregulation of oncogenic gene expression and the induction of apoptosis. In immune cells, this compound reduces the production of pro-inflammatory cytokines and chemokines. In cardiac cells, this compound may modulate gene expression to improve cardiac function and reduce myocardial infarction size.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its selectivity for BET proteins. This allows researchers to study the specific effects of BET inhibition on gene expression and cellular function. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors. This may require higher concentrations of this compound to achieve the desired effects, which could lead to off-target effects or toxicity.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to BET inhibition in different diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for cancer, inflammation, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that starts with the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with cyclopentanone in the presence of a base. The resulting intermediate is then converted to the final product through a series of reactions involving various reagents and solvents. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of several types of tumors, including acute myeloid leukemia, multiple myeloma, and prostate cancer. The mechanism of action of this compound involves the inhibition of BET proteins, which leads to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. This effect is mediated through the inhibition of BET proteins, which are involved in the regulation of inflammatory gene expression.
In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarction size in preclinical models of ischemia-reperfusion injury. The mechanism of action of this compound in this context is not fully understood but may involve the modulation of gene expression in cardiac cells.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCPAKNNAZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)
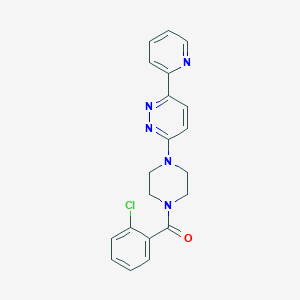
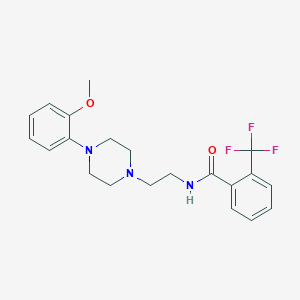
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
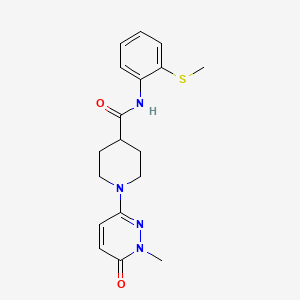
![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2624560.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2624561.png)
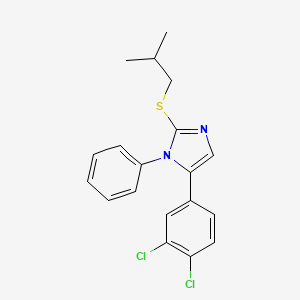
![(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2624565.png)
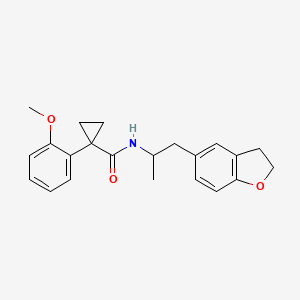
![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)
